2-Chloro-3-(3-chloropropyl)quinoline
CAS No.: 159383-54-7
Cat. No.: VC21167100
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159383-54-7 |
|---|---|
| Molecular Formula | C12H11Cl2N |
| Molecular Weight | 240.12 g/mol |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)quinoline |
| Standard InChI | InChI=1S/C12H11Cl2N/c13-7-3-5-10-8-9-4-1-2-6-11(9)15-12(10)14/h1-2,4,6,8H,3,5,7H2 |
| Standard InChI Key | QCYHXZIFBMOXLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCCl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCCl |
Introduction
Chemical Structure and Properties
Molecular Information
2-Chloro-3-(3-chloropropyl)quinoline features a quinoline backbone with specific substitution patterns that define its chemical identity and behavior.
| Property | Value |
|---|---|
| Molecular Formula | C12H11Cl2N |
| Molecular Weight | Approximately 240.13 g/mol |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)quinoline |
| Structure | Quinoline core with 2-chloro and 3-(3-chloropropyl) substituents |
| LogP (estimated) | ~4.2-4.8 (based on similar compounds) |
The molecular structure consists of a quinoline ring system (two fused rings: a benzene ring and a pyridine ring) with a chlorine atom at position 2 and a 3-chloropropyl chain at position 3. This configuration contributes to its specific chemical behavior and potential biological interactions.
Structural Characteristics
The structural features of 2-Chloro-3-(3-chloropropyl)quinoline include:
-
A planar, aromatic quinoline system that provides structural rigidity
-
The electron-withdrawing chlorine atom at position 2 that affects the electron density distribution across the molecule
-
A flexible 3-chloropropyl side chain at position 3 that introduces additional reactivity points
-
The nitrogen atom in the quinoline ring that contributes to potential hydrogen-bonding interactions and Lewis base properties
These characteristics collectively influence the compound's reactivity patterns, solubility profile, and interactions with biological systems.
Synthesis Methods
Reaction Conditions
For the synthesis of 2-Chloro-3-(3-chloropropyl)quinoline, the following conditions would likely be employed:
-
Base-catalyzed reactions using sodium hydroxide or potassium carbonate as seen in related syntheses
-
Organic solvents such as ethanol, methanol, tetrahydrofuran, or dimethyl sulfoxide
-
Elevated temperatures, typically reflux conditions, to ensure complete conversion
-
Potential use of inert atmosphere (nitrogen or argon) to prevent unwanted side reactions
-
Catalysts such as palladium complexes to improve reaction efficiency for coupling reactions
These conditions are similar to those used in the preparation of related compounds such as 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline, which involves specific reaction parameters to ensure optimal yields.
Chemical Reactivity
Types of Reactions
2-Chloro-3-(3-chloropropyl)quinoline can undergo several types of chemical reactions due to its reactive functional groups:
-
Nucleophilic aromatic substitution at the 2-position, where the chlorine atom serves as a leaving group
-
Nucleophilic substitution at the terminal chlorine of the propyl chain
-
Oxidation reactions, particularly at the quinoline nitrogen to form N-oxides
-
Reduction reactions of the aromatic system or the chlorine substituents
-
Electrophilic aromatic substitution, although with reduced reactivity compared to non-substituted aromatic systems
These reaction pathways provide opportunities for chemical modification and derivatization.
Common Reagents and Conditions
The following reagents and conditions are typically employed in reactions involving 2-Chloro-3-(3-chloropropyl)quinoline and related compounds:
-
For oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide, or chromium trioxide
-
For reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride
-
For nucleophilic substitution: Various nucleophiles (amines, thiols, alcohols) in appropriate solvents
-
For base-catalyzed reactions: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
These reaction conditions allow for controlled modification of the compound structure to generate derivatives with potentially enhanced properties.
Biological Activities
Mechanism of Action
The potential mechanisms of action for 2-Chloro-3-(3-chloropropyl)quinoline, extrapolated from related quinoline compounds, may include:
-
DNA intercalation, leading to disruption of DNA replication and transcription
-
Inhibition of specific enzymes crucial for cellular processes
-
Disruption of membrane integrity in microbial cells
-
Modulation of signaling pathways involved in inflammation or cell proliferation
The presence of the 2-chloro substituent and the 3-chloropropyl group likely influences the compound's interaction with biological targets, potentially enhancing its pharmacological profile .
Applications in Research
Medicinal Chemistry Applications
2-Chloro-3-(3-chloropropyl)quinoline has several potential applications in medicinal chemistry:
-
As a scaffold for the development of new therapeutic compounds
-
In structure-activity relationship studies to understand the impact of specific substitutions
-
As an intermediate in the synthesis of more complex drug candidates
-
For exploring novel biological targets and mechanisms
The compound's structural features make it a valuable starting point for medicinal chemistry explorations, particularly in the areas of antimicrobial and anticancer research.
Comparison with Structural Analogs
Structural Relationships
2-Chloro-3-(3-chloropropyl)quinoline shares structural features with several related compounds, with key differences that influence their respective properties:
| Compound | Structural Relationship to 2-Chloro-3-(3-chloropropyl)quinoline | Key Differences |
|---|---|---|
| 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline | Core structure with additional substituents | Methyl groups at positions 5 and 8 |
| 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | Core structure with additional substituent | Methoxy group at position 6 |
| 2-Chloro-3-(3-chloropropyl)-7-methoxyquinoline | Core structure with additional substituent | Methoxy group at position 7 |
| 3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline | Similar core with different substitution pattern | Additional chlorine at position 6 and methyl at position 8 |
| 2-Chloro-3-(3-chloroprop-1-enyl)quinoline | Similar core with unsaturated side chain | Unsaturated propyl chain (prop-1-enyl instead of propyl) |
These structural relationships provide valuable insights into how different substituents affect the chemical and biological properties of quinoline derivatives.
Structure-Activity Relationships
The structure-activity relationships observed in quinoline derivatives suggest that:
-
The position and nature of substituents on the quinoline ring significantly influence biological activity
-
Electron-donating groups (like methoxy) and electron-withdrawing groups (like chlorine) affect electron distribution and consequently the interaction with biological targets
-
The length and flexibility of side chains impact binding to target proteins
-
The presence of additional functional groups can enhance specificity for particular biological targets
Understanding these relationships helps in predicting the potential properties of 2-Chloro-3-(3-chloropropyl)quinoline and guides the design of new derivatives with enhanced activities .
Future Research Directions
Emerging Trends
Current trends in quinoline research that may influence future work on 2-Chloro-3-(3-chloropropyl)quinoline include:
-
Development of quinoline-based compounds for drug-resistant pathogens
-
Exploration of quinoline derivatives as targeted cancer therapies
-
Investigation of green chemistry approaches for quinoline synthesis
-
Utilization of computational methods to predict properties and activities
-
Integration of quinoline derivatives into novel drug delivery systems
These trends reflect the continuing importance of quinoline chemistry in contemporary research and suggest promising avenues for future investigation of 2-Chloro-3-(3-chloropropyl)quinoline.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume